molecular formula C19H25ClN6O2 B11615271 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11615271
M. Wt: 404.9 g/mol
InChI Key: XOSPCDATRDYJKN-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with a complex structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Substitution Reactions: The purine core undergoes substitution reactions to introduce the 4-chlorobenzyl and diethylaminoethyl groups.

    Reaction Conditions: These reactions often require specific conditions such as the presence of a base (e.g., sodium hydride) and solvents like dimethylformamide (DMF) to facilitate the substitutions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Systems: Implementing continuous flow systems for efficient and consistent production.

    Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 7-(4-methylbenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the 4-chlorobenzyl group. This substitution can significantly influence its chemical reactivity and biological activity, potentially offering distinct advantages in its applications.

Properties

Molecular Formula

C19H25ClN6O2

Molecular Weight

404.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H25ClN6O2/c1-4-25(5-2)11-10-21-18-22-16-15(17(27)23-19(28)24(16)3)26(18)12-13-6-8-14(20)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28)

InChI Key

XOSPCDATRDYJKN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C

Origin of Product

United States

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